

Navigating the Solubility Landscape of Desmethyl Piroxicam: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desmethyl piroxicam*

Cat. No.: B564833

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl piroxicam, also known as Piroxicam Impurity B, is a primary metabolite and a significant impurity in the synthesis of Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its solubility characteristics is paramount for the development of robust analytical methods, effective purification strategies, and for ensuring the quality and safety of the final drug product. This technical guide provides a comprehensive overview of the available solubility information for **Desmethyl piroxicam**, supplemented with extensive data on the parent compound, Piroxicam, to serve as a valuable reference point. Furthermore, this guide outlines a detailed, generalized experimental protocol for determining solubility and presents a visual workflow to aid in experimental design.

While extensive quantitative solubility data for **Desmethyl piroxicam** is not readily available in published literature, qualitative information indicates that it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.^{[1][2]} Due to the limited specific data on **Desmethyl piroxicam**, the following sections will leverage the comprehensive solubility data of Piroxicam to provide a comparative context and a foundational understanding of the solubility behavior of this class of compounds.

Solubility Data of Piroxicam (CAS: 36322-90-4)

The solubility of the parent drug, Piroxicam, has been extensively studied in a variety of solvents. This data, summarized in the table below, offers valuable insights into the types of solvents that are likely to be effective for its N-desmethyl metabolite.

Solvent	Solubility	Temperature (°C)
Aqueous & Polar Protic Solvents		
Water	Practically insoluble[3]	Not Specified
Anhydrous Ethanol	Slightly soluble[3]	Not Specified
Polar Aprotic Solvents		
Methylene Chloride	Soluble[3]	Not Specified
Other Solvents & Formulations		
2:1 Dioxane-Water	pKa = 6.3[3]	Not Specified
5% Sodium Benzoate (aq)	282.5 µg/mL	Not Specified
10% Sodium Benzoate (aq)	749.06 µg/mL	Not Specified
15% Sodium Benzoate (aq)	1253.08 µg/mL	Not Specified

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound like **Desmethyl piroxicam**. This method is based on the shake-flask method, which is considered the gold standard for solubility measurements.

Objective: To determine the equilibrium solubility of **Desmethyl piroxicam** in a selected solvent at a specified temperature.

Materials:

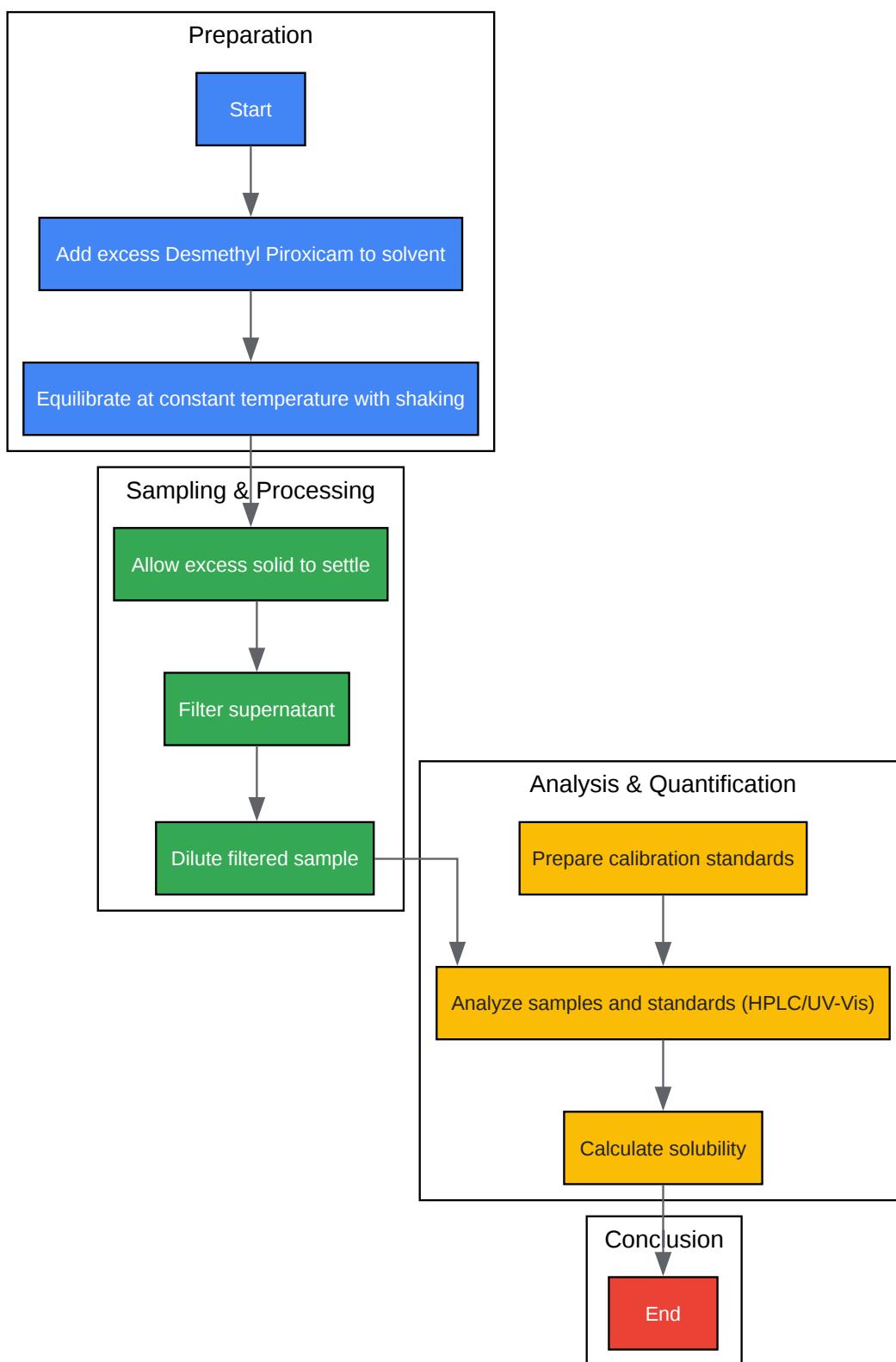
- **Desmethyl piroxicam** (analytical standard)

- Selected solvent (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.) of appropriate purity
- Calibrated analytical balance
- Vials with screw caps (e.g., 20 mL scintillation vials)
- Constant temperature shaker or incubator
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
- Syringe filters (e.g., 0.45 μ m PTFE or PVDF)

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **Desmethyl piroxicam** to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
 - Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

- Carefully withdraw a sample of the supernatant using a pipette.
- Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
- Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.


- Quantification:
 - Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of **Desmethyl piroxicam**.
 - Prepare a calibration curve using standard solutions of **Desmethyl piroxicam** of known concentrations.
 - Calculate the solubility of **Desmethyl piroxicam** in the selected solvent based on the concentration of the saturated solution and the dilution factor.

Data Analysis and Reporting:

- Express the solubility in appropriate units, such as mg/mL or µg/mL.
- Report the temperature at which the solubility was determined.
- Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Visualizing the Experimental Workflow

To provide a clear and logical representation of the experimental process for determining solubility, the following diagram has been generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the thermodynamic solubility of a compound.

Conclusion

This technical guide has synthesized the available information on the solubility of **Desmethyl piroxicam**. While quantitative data for this specific impurity is limited, the provided qualitative information and the extensive data for the parent compound, Piroxicam, offer a solid foundation for researchers and drug development professionals. The detailed experimental protocol and the visual workflow provide a practical framework for conducting solubility studies, which are essential for advancing the analytical and formulation development of pharmaceutical products containing Piroxicam and its related substances. Further research into the specific solubility profile of **Desmethyl piroxicam** in a wider range of pharmaceutically relevant solvents is warranted to enhance our understanding and control of this critical impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 65897-46-3 | CAS DataBase [m.chemicalbook.com]
- 2. Desmethyl Piroxicam (Piroxicam Impurity B) | 65897-46-3 [chemicalbook.com]
- 3. Piroxicam | 36322-90-4 [chemicalbook.com]
- To cite this document: BenchChem. [Navigating the Solubility Landscape of Desmethyl Piroxicam: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b564833#solubility-of-desmethyl-piroxicam-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com